molecular formula C25H20N2O2 B10993918 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone

1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone

Cat. No.: B10993918
M. Wt: 380.4 g/mol
InChI Key: BXCSDEAOAOGXKW-UHFFFAOYSA-N
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Description

(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a unique structure combining a pyridoindole and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by the introduction of the xanthene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification steps are streamlined to minimize waste and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone apart from similar compounds is its unique combination of a pyridoindole and a xanthene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C25H20N2O2/c28-25(27-14-13-21-19(15-27)16-7-1-4-10-20(16)26-21)24-17-8-2-5-11-22(17)29-23-12-6-3-9-18(23)24/h1-12,24,26H,13-15H2

InChI Key

BXCSDEAOAOGXKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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